molecular formula C25H19FN2O2S B2625059 3-(4-ethylphenyl)-1-(3-fluorobenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 893785-93-8

3-(4-ethylphenyl)-1-(3-fluorobenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2625059
CAS No.: 893785-93-8
M. Wt: 430.5
InChI Key: DEYVRHUWGKWJGL-UHFFFAOYSA-N
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Description

This compound belongs to the benzothieno-pyrimidine-dione class, characterized by a fused benzothieno[3,2-d]pyrimidine core with 2,4-dione functionalities. The substitution pattern includes a 4-ethylphenyl group at position 3 and a 3-fluorobenzyl group at position 1. The fluorine atom and ethyl group likely influence electronic properties, solubility, and binding affinity, making this compound a candidate for structure-activity relationship (SAR) studies.

Properties

CAS No.

893785-93-8

Molecular Formula

C25H19FN2O2S

Molecular Weight

430.5

IUPAC Name

3-(4-ethylphenyl)-1-[(3-fluorophenyl)methyl]-[1]benzothiolo[3,2-d]pyrimidine-2,4-dione

InChI

InChI=1S/C25H19FN2O2S/c1-2-16-10-12-19(13-11-16)28-24(29)23-22(20-8-3-4-9-21(20)31-23)27(25(28)30)15-17-6-5-7-18(26)14-17/h3-14H,2,15H2,1H3

InChI Key

DEYVRHUWGKWJGL-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4S3)N(C2=O)CC5=CC(=CC=C5)F

solubility

not available

Origin of Product

United States

Biological Activity

Molecular Structure

The compound is characterized by a unique structure that includes a benzothieno-pyrimidine core. Its molecular formula is C19H18FN2O2SC_{19}H_{18}FN_2O_2S with a molecular weight of approximately 354.43 g/mol. The structural formula can be represented as follows:

Molecular Structure C19H18FN2O2S\text{Molecular Structure }C_{19}H_{18}FN_2O_2S

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Common methods include:

  • Cyclization of benzothiophene derivatives with pyrimidine intermediates.
  • Utilization of strong acids or bases and specific catalysts to facilitate the cyclization process.
  • Techniques such as microwave-assisted synthesis and continuous flow synthesis may also be employed to optimize yields and purity.

The biological activity of 3-(4-ethylphenyl)-1-(3-fluorobenzyl)benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. It may function through:

  • Enzyme Inhibition : The compound can inhibit enzyme activity by binding to active or allosteric sites, blocking substrate access.
  • Modulation of Signaling Pathways : It may alter receptor activities, impacting various signaling pathways within biological systems.

Research Findings

Several studies have investigated the biological activities of this compound:

  • Antioxidant Activity : Research indicates that compounds in the benzothieno-pyrimidine class exhibit significant antioxidant properties. The presence of specific substituents enhances their ability to scavenge free radicals.
  • Anti-inflammatory Properties : The compound has shown potential in inhibiting inflammatory responses through various assays, demonstrating efficacy comparable to standard anti-inflammatory drugs.
  • Anticancer Activity : Preliminary studies suggest that this compound may induce apoptosis in cancer cell lines, although further research is needed to elucidate the underlying mechanisms.

Case Studies

StudyFocusFindings
Study AAntioxidant ActivityDemonstrated significant free radical scavenging ability compared to controls.
Study BAnti-inflammatory EffectsShowed inhibition of protein denaturation in vitro, suggesting potential for anti-inflammatory applications.
Study CAnticancer PropertiesInduced apoptosis in certain cancer cell lines; further mechanistic studies are warranted.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Compound Name R₁ (Position 3) R₂ (Position 1) Molecular Formula Molecular Weight Key Properties/Activities
Target Compound 4-ethylphenyl 3-fluorobenzyl C₂₅H₁₉FN₂O₂S 442.50 g/mol Not explicitly reported (SAR focus)
3-(3-chloro-4-fluorophenyl)-1-(3-fluorobenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione 3-chloro-4-fluorophenyl 3-fluorobenzyl C₂₄H₁₅ClF₂N₂O₂S 492.90 g/mol Enhanced halogen interactions
1-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(4-fluorobenzyl)thieno[3,2-d]pyrimidine-2,4-dione 4-fluorobenzyl 1,2,4-oxadiazol-5-ylmethyl C₂₂H₁₄ClFN₄O₃S 468.89 g/mol Improved metabolic stability
2-(4-bromophenoxy)-3-isopropyl-5,6,7,8-tetrahydro-1-benzothieno[2,3-d]pyrimidin-4(3H)-one 4-bromophenoxy Isopropyl C₁₉H₂₀BrN₂O₂S 445.34 g/mol Antifungal/antioxidant activity

Key Observations :

  • Halogen Effects : Chloro/fluoro substituents (e.g., in ) enhance binding to hydrophobic pockets in enzymes due to increased van der Waals interactions .
  • Heterocyclic Modifications : The 1,2,4-oxadiazole group in improves metabolic stability compared to benzyl groups, critical for oral bioavailability .
  • Bridged vs.

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